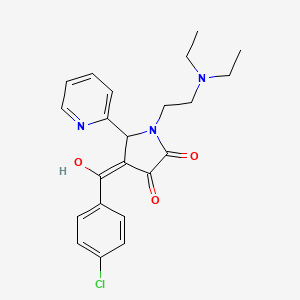

![molecular formula C23H23N3O2S B2493244 4-丁氧基-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺 CAS No. 920430-37-1](/img/structure/B2493244.png)

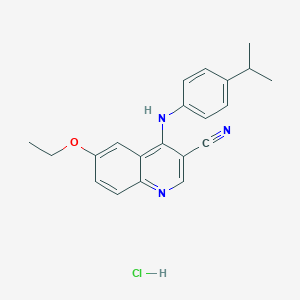

4-丁氧基-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

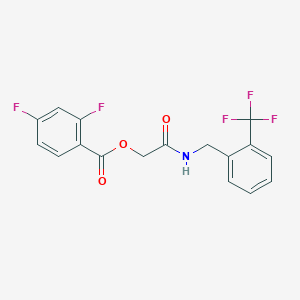

4-Butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound with potential interest in various scientific fields due to its unique chemical structure. Although specific details on this exact molecule may not be widely available, related compounds have been studied for their antitumor effects, anticancer evaluations, and synthesis methodologies, indicating a broad interest in similar molecular frameworks.

Synthesis Analysis

The synthesis of compounds similar to 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves multiple steps, including ring-closing reactions, reduction reactions, and acylation reactions. These processes yield the final product with good overall yields, characterized by techniques such as 1H NMR, 13C NMR, and HR-ESI-MS to confirm their structures (H. Bin, 2015).

Molecular Structure Analysis

The molecular structure of related compounds involves complex aromatic systems with heterocyclic components such as benzimidazole and thiazole rings. These structures are often confirmed and analyzed using spectroscopic methods like NMR and mass spectrometry, ensuring the correct formation of the target molecule.

Chemical Reactions and Properties

Compounds within this chemical family participate in a variety of chemical reactions, including oxidative cyclization, which can lead to the formation of new C-N and S-N bonds at ambient temperatures. These reactions are crucial for diversifying the molecular structure and enhancing the biological activity of the compounds (Gunaganti Naresh, R. Kant, T. Narender, 2014).

科学研究应用

合成过程和结构分析

与苯甲酰胺类相关的化合物4-丁氧基-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺,通过环合、还原和酰化等多种化学反应从商业可获得的原料开始合成。通过核磁共振、高分辨质谱等技术确认了产物的结构,确保其纯度和结构完整性 (Bin, 2015)。

抗癌性能

苯甲酰胺衍生物,包括结构类似于4-丁氧基-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺的化合物,已被合成并显示出有希望的抗癌性能。这些化合物已针对各种癌细胞系进行评估,如MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和A2780(卵巢癌),显示出中等至优异的抗癌活性。在这些评估中,一些衍生物显示出比标准药物更高的疗效,突显了这些化合物在癌症治疗中的潜力 (Ravinaik et al., 2021)。

抗微生物活性

多项研究合成并评估了与4-丁氧基-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺密切相关的噻唑衍生物的抗微生物性能。这些衍生物对各种致病菌株,特别是革兰氏阳性细菌株和真菌株,显示出显著的抑制作用。在某些衍生物中,这些化合物的抗菌和抗真菌活性更为显著,表明它们作为有效的抗微生物剂的潜力 (Bikobo et al., 2017)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , and some have demonstrated potent effects on prostate cancer .

属性

IUPAC Name |

4-butoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-3-4-12-28-20-10-8-17(9-11-20)22(27)24-19-7-5-6-18(13-19)21-14-26-16(2)15-29-23(26)25-21/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKJOXRLBXLIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

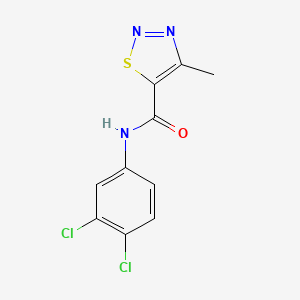

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)

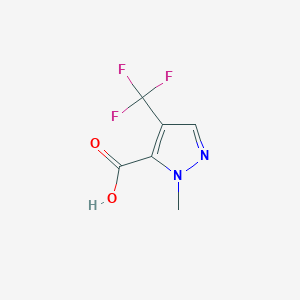

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)

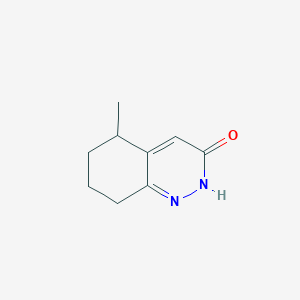

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)